2-乙酰氨基-3,4,6-三-O-乙酰-2-脱氧-β-D-吡喃葡萄糖甲酯

描述

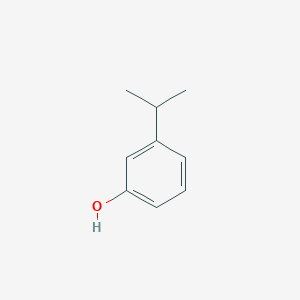

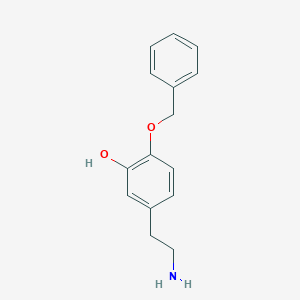

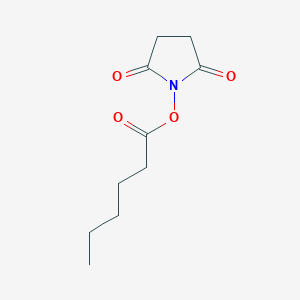

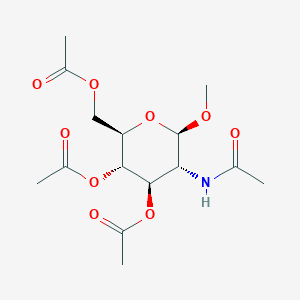

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a compound with the molecular formula C15H23NO9 . It is an exceptional compound that serves as an imposing glycosylation inhibitor .

Molecular Structure Analysis

The molecular structure of Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is complex, with an average mass of 361.344 Da and a monoisotopic mass of 361.137268 Da . It has 10 hydrogen bond acceptors, 1 hydrogen bond donor, and 9 freely rotating bonds .Chemical Reactions Analysis

While specific chemical reactions involving Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside are not available, it’s known that similar compounds are used in the synthesis of α- and β-linked acetamido pyranosides .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 504.9±50.0 °C at 760 mmHg, and a flash point of 259.2±30.1 °C . It has a molar refractivity of 82.2±0.4 cm3, a polar surface area of 126 Å2, and a molar volume of 286.5±5.0 cm3 .科学研究应用

Antibacterial Applications

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has shown promise as an antibacterial agent. Researchers have explored its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. By inhibiting bacterial growth or disrupting cell wall synthesis, this compound could contribute to novel antibiotics or antimicrobial therapies .

Antitumor Properties

In the realm of cancer research, this compound has piqued interest due to its potential antitumor effects. Studies suggest that it might interfere with tumor cell proliferation, migration, or angiogenesis. Further investigations are needed to unravel its precise mechanisms and evaluate its efficacy against specific cancer types .

Antiviral Activity

Viruses pose significant challenges in medicine, and compounds with antiviral properties are highly sought after. Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has demonstrated antiviral activity against certain viruses. Researchers have explored its effects on viral replication, entry, or protein synthesis. These findings could inform the development of new antiviral drugs .

Glycoconjugate Modulation

Glycoconjugates play essential roles in cell signaling, immune responses, and disease processes. This compound’s structural resemblance to natural sugars makes it a valuable tool for studying glycoconjugates. Researchers have used it to modify cellular glycoproteins, glycolipids, and glycosaminoglycans. By altering glycan structures, scientists gain insights into their functional roles .

Potential Drug Delivery Vehicle

The acetyl groups in Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside enhance its lipophilicity and stability. These properties make it an attractive candidate for drug delivery systems. Researchers have explored its use as a carrier for targeted drug delivery, aiming to improve drug solubility, bioavailability, and tissue-specific distribution .

Glycosylation Studies

Understanding glycosylation—the process of attaching sugars to proteins—is crucial for unraveling biological processes. This compound serves as a substrate for glycosyltransferases, allowing researchers to investigate glycosylation pathways. By studying glycosylation patterns, scientists gain insights into cellular communication, immune responses, and disease mechanisms .

Biochemical Probes

Researchers often use synthetic compounds as biochemical probes to dissect cellular processes. Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can serve as a probe for glycosylation-related studies. Its unique structure allows selective labeling and tracking of glycosylated molecules within cells or tissues .

属性

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO9/c1-7(17)16-12-14(24-10(4)20)13(23-9(3)19)11(6-22-8(2)18)25-15(12)21-5/h11-15H,6H2,1-5H3,(H,16,17)/t11-,12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJUFVXNIJMMKO-KJWHEZOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444885 | |

| Record name | Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | |

CAS RN |

2771-48-4 | |

| Record name | Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B134264.png)